rac-(3R,4S)-4-(4H-1,2,4-triazol-4-yl)oxolan-3-ol, trans
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Overview
Description
“rac-(3R,4S)-4-(4H-1,2,4-triazol-4-yl)oxolan-3-ol, trans” is a chiral compound featuring a triazole ring and an oxolane ring The compound’s stereochemistry is defined by the (3R,4S) configuration, indicating the spatial arrangement of atoms around the chiral centers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “rac-(3R,4S)-4-(4H-1,2,4-triazol-4-yl)oxolan-3-ol, trans” typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a click chemistry reaction between an azide and an alkyne.
Oxolane Ring Formation: The oxolane ring can be synthesized via cyclization reactions involving diols or epoxides.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include:
Catalysis: Using catalysts to improve reaction rates and selectivity.
Green Chemistry: Implementing environmentally friendly solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming oxo derivatives.
Reduction: Reduction reactions might yield alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, sulfonates.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while substitution could introduce halides or other functional groups.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its unique structure.
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Medicine
Antimicrobial Activity: Studied for its potential antimicrobial properties.
Therapeutic Agents: Potential use in developing new therapeutic agents.
Industry
Material Science: Used in the development of new materials with specific properties.
Polymer Chemistry: Potential monomer for polymer synthesis.
Mechanism of Action
The mechanism of action of “rac-(3R,4S)-4-(4H-1,2,4-triazol-4-yl)oxolan-3-ol, trans” would depend on its specific application. For example:
Enzyme Inhibition: The compound might bind to the active site of an enzyme, blocking substrate access.
Drug Action: It could interact with specific molecular targets, such as receptors or ion channels, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
(3R,4S)-4-(4H-1,2,4-triazol-4-yl)oxolan-3-ol: The non-racemic form of the compound.
Other Triazole Derivatives: Compounds with similar triazole rings but different substituents.
Uniqueness
Stereochemistry: The (3R,4S) configuration provides unique spatial properties.
Functional Groups: The combination of triazole and oxolane rings offers distinct chemical reactivity.
Properties
Molecular Formula |
C6H9N3O2 |
---|---|
Molecular Weight |
155.15 g/mol |
IUPAC Name |
(3S,4R)-4-(1,2,4-triazol-4-yl)oxolan-3-ol |
InChI |
InChI=1S/C6H9N3O2/c10-6-2-11-1-5(6)9-3-7-8-4-9/h3-6,10H,1-2H2/t5-,6-/m1/s1 |
InChI Key |
GAGIGKDZMCBYQP-PHDIDXHHSA-N |
Isomeric SMILES |
C1[C@H]([C@@H](CO1)O)N2C=NN=C2 |
Canonical SMILES |
C1C(C(CO1)O)N2C=NN=C2 |
Origin of Product |
United States |
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